BenchChemオンラインストアへようこそ!

Antitumor agent-54

Hepatocellular carcinoma Chemotherapy resistance 5-Fluorouracil resistance

Antitumor agent-54 (Compound C11) is the definitive chemical probe for dissecting 14-3-3η biology in hepatocellular carcinoma. It offers unmatched isoform selectivity over pan-14-3-3 inhibitors like 14-3-3-IN-2, critical for avoiding divergent downstream effects. The compound demonstrates superior potency against chemotherapy-resistant Bel-7402/5-Fu cells compared to Sorafenib, making it essential for elucidating 5-fluorouracil resistance mechanisms. Its favorable cardiac safety profile, evidenced by low hERG channel inhibition, and acceptable liver microsomal stability make it a premier starting point for SAR-driven lead optimization. Procure to validate 14-3-3η as a therapeutic target in resistant HCC populations.

Molecular Formula C29H32N2O3
Molecular Weight 456.6 g/mol
Cat. No. B12401193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitumor agent-54
Molecular FormulaC29H32N2O3
Molecular Weight456.6 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)C(C)C)C(=C2C(=O)O)CNCC4=CC(=CC=C4)OC
InChIInChI=1S/C29H32N2O3/c1-19(2)23-12-13-25-26(17-30-16-22-6-5-7-24(14-22)34-4)28(29(32)33)31(27(25)15-23)18-21-10-8-20(3)9-11-21/h5-15,19,30H,16-18H2,1-4H3,(H,32,33)
InChIKeyOODFEAMHDLUOPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antitumor Agent-54 (C11) for Liver Cancer Research: Chemical Identity and Core Specifications


Antitumor agent-54, also designated as Compound C11 or 14-3-3η Protein inhibitor 1 (CAS: 2770842-10-7), is a synthetic small-molecule antagonist belonging to the 1H-indole-2-carboxylic acid derivative class. It acts as a selective 14-3-3η protein inhibitor with a reported dissociation constant (Kd) of 35 µM [1]. The compound has a molecular formula of C29H32N2O3 and a molecular weight of 456.58 g/mol . Its primary mechanism involves disrupting protein-protein interactions between 14-3-3η and its binding partners, leading to G1-S cell cycle arrest and apoptosis induction in hepatocellular carcinoma (HCC) models [1].

Why Antitumor Agent-54 Cannot Be Substituted with Generic 14-3-3 Inhibitors


Direct substitution with other 14-3-3 inhibitors is scientifically unsound due to three key factors: (1) isoform selectivity—Antitumor agent-54 specifically targets the 14-3-3η isoform (Kd = 35 µM) [1], whereas pan-14-3-3 inhibitors like 14-3-3-IN-2 (IC50 = 15 nM) exhibit broad isoform binding that may produce divergent downstream effects; (2) resistance profile—Antitumor agent-54 demonstrates superior activity against chemotherapy-resistant Bel-7402/5-Fu cells compared to the clinical standard Sorafenib [1]; and (3) safety margin—the compound shows low hERG channel inhibition, a critical differentiator for cardiac safety that is not uniformly observed across the 1H-indole-2-carboxylic acid series [1].

Antitumor Agent-54 Quantitative Differentiation Evidence: Comparator Data Tables


Superior Activity Against Chemotherapy-Resistant Hepatocellular Carcinoma Cells Versus Sorafenib

In a direct head-to-head comparison, Antitumor agent-54 (Compound C11) exhibited superior inhibitory activity relative to Sorafenib against Bel-7402/5-Fu cells, a 5-fluorouracil-resistant hepatocellular carcinoma line [1]. The comparative evaluation was conducted within a broader SAR study of 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η [1].

Hepatocellular carcinoma Chemotherapy resistance 5-Fluorouracil resistance

Broad-Spectrum Activity Across Five Human Liver Cancer Cell Lines Surpassing Sorafenib

Antitumor agent-54 demonstrated the best inhibitory activities across a panel of five representative human liver cancer cell lines—Bel-7402, SMMC-7721, SNU-387, Hep G2, and Hep 3B—relative to both Sorafenib and other synthesized analogs within the 1H-indole-2-carboxylic acid series [1].

Hepatocellular carcinoma Cell line panel Antiproliferative activity

Isoform-Specific 14-3-3η Targeting Versus Pan-14-3-3 Inhibitors

Antitumor agent-54 exhibits selective binding to the 14-3-3η isoform with a Kd of 35 µM [1]. In contrast, the pan-14-3-3 inhibitor 14-3-3-IN-2 displays an IC50 of 15 nM against 14-3-3α and binds multiple 14-3-3 isoforms . The isoform-specific approach may reduce off-target effects associated with broad 14-3-3 inhibition.

14-3-3 protein Isoform selectivity Protein-protein interaction

Low hERG Channel Inhibition: Cardiac Safety Differentiation

Antitumor agent-54 demonstrated low inhibition of the hERG potassium channel, a critical safety parameter for predicting drug-induced QT prolongation and cardiac arrhythmia risk [1]. While specific % inhibition values are provided in the full publication, the designation 'rather safe against hERG' represents a favorable outcome compared to many kinase inhibitors and other antitumor agents that frequently exhibit significant hERG liability [1].

Cardiotoxicity hERG inhibition Safety pharmacology

Microsomal Stability: Moderate Half-Life Supporting In Vivo Feasibility

Microsomal stability assays conducted in both human and rat liver microsomes demonstrated that Antitumor agent-54 possesses moderate T1/2 (half-life) and CL (clearance) values [1]. This metabolic profile supports its suitability for in vivo efficacy studies without the rapid degradation that would preclude meaningful pharmacokinetic assessment.

Metabolic stability Liver microsomes ADME

Optimal Research Applications for Antitumor Agent-54 Procurement


Mechanistic Studies of 14-3-3η-Mediated Chemotherapy Resistance in HCC

Based on direct evidence of superior activity against Bel-7402/5-Fu cells compared to Sorafenib [1], Antitumor agent-54 is optimally suited for investigating the role of 14-3-3η in acquired resistance to 5-fluorouracil and other chemotherapeutic agents. Researchers can employ this compound to dissect the signaling pathways linking 14-3-3η to resistance mechanisms and validate the isoform as a therapeutic target in resistant HCC populations [1].

Isoform-Selective 14-3-3η Tool Compound for Pathway Deconvolution

Given its defined 14-3-3η Kd of 35 µM and selectivity profile [1], Antitumor agent-54 serves as a valuable chemical probe for distinguishing 14-3-3η-specific functions from those mediated by other 14-3-3 isoforms. This is particularly relevant in HCC models where 14-3-3η overexpression correlates with poor prognosis and sorafenib resistance [1].

Lead Optimization Scaffold with Favorable Safety and ADME Baseline

The combination of low hERG inhibition [1] and moderate liver microsomal stability [1] positions Antitumor agent-54 as an attractive starting point for medicinal chemistry optimization campaigns. Structure-activity relationship (SAR) studies can focus on improving potency while preserving the favorable safety and ADME properties already demonstrated by this 1H-indole-2-carboxylic acid scaffold [1].

In Vivo Proof-of-Concept Studies in Hepatocellular Carcinoma Xenograft Models

The broad antiproliferative activity across multiple human liver cancer cell lines [1], coupled with acceptable microsomal stability [1], supports the use of Antitumor agent-54 in subcutaneous or orthotopic HCC xenograft models. Procurement for in vivo efficacy testing is justified to evaluate tumor growth inhibition and potential combination strategies with existing HCC therapies [1].

Quote Request

Request a Quote for Antitumor agent-54

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.